2,3-Difluoro-4-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2F2IN. It is a solid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of two fluorine atoms, one iodine atom, and a nitrile group attached to a benzene ring.
Biochemical Analysis
Biochemical Properties
2,3-Difluoro-4-iodobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form halogen bonds and other non-covalent interactions. These interactions can influence the activity of enzymes and proteins, leading to changes in biochemical pathways. For example, this compound may inhibit or activate specific enzymes, thereby altering the metabolic flux within cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the production of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. These binding interactions can result in changes in the conformation of the biomolecules, affecting their function. Additionally, this compound may influence gene expression by binding to regulatory elements in the DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects may be observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within cells. The compound’s interactions with enzymes can lead to changes in the rate of biochemical reactions, affecting the overall metabolic balance. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms is important for optimizing the compound’s use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-iodobenzonitrile typically involves the halogenation of a difluorobenzonitrile precursor. One common method is the iodination of 2,3-difluorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained to optimize the yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the reaction.
Major Products Formed
Substitution Reactions: The major products are substituted benzonitriles where the iodine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of this compound with another aromatic compound.
Scientific Research Applications
2,3-Difluoro-4-iodobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-iodobenzonitrile in chemical reactions involves the activation of the iodine atom, which can then participate in various substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl iodide and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzonitrile: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodobenzonitrile: Lacks the fluorine atoms, which can affect its reactivity and the types of reactions it can undergo.
2,4-Difluoro-3-iodobenzonitrile: Has a different substitution pattern, which can influence its chemical properties and reactivity.
Uniqueness
2,3-Difluoro-4-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which provides a combination of electronic effects that can be exploited in various chemical reactions. The fluorine atoms can influence the electron density of the ring, while the iodine atom provides a reactive site for substitution and coupling reactions .
Properties
IUPAC Name |
2,3-difluoro-4-iodobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVVROFCZFRQRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-91-9 |
Source
|
Record name | 2,3-Difluoro-4-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.